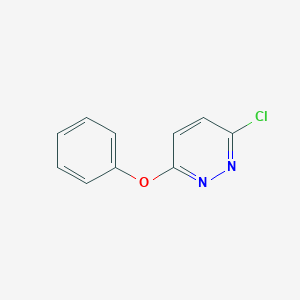

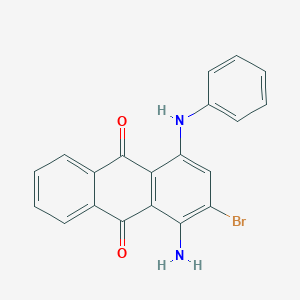

3-氯-6-苯氧基哒嗪

描述

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to 3-Chloro-6-phenoxypyridazine, involves multiple steps such as chlorination, substitution, and oxidation reactions. For example, the synthesis of 3-chloro-5-methylpyridazine, an analogous compound, is achieved from citraconic anhydride through a series of reactions including chlorination and substitution, showcasing the complexity and versatility in the synthesis of pyridazine derivatives (Zhao Chun-shen, 2009). This demonstrates the synthetic routes available for creating 3-Chloro-6-phenoxypyridazine and its analogs.

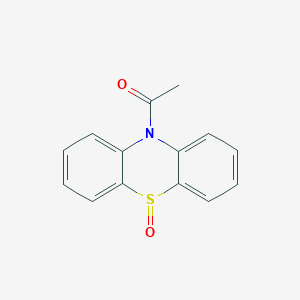

Molecular Structure Analysis

The molecular structure of pyridazine compounds, including 3-Chloro-6-phenoxypyridazine, has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, DFT calculations and spectroscopic analyses such as FT-Raman and FT-Infrared spectra have been utilized to elucidate the structural and vibrational characteristics of similar compounds, providing insights into their molecular geometry and electronic properties (S. Vijaya Chamundeeswari et al., 2013).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including chlorination and oxidative synthesis, which are pivotal in modifying their chemical structure for specific applications. The use of hypervalent iodine(III) reagents for chlorination and oxidation reactions demonstrates the reactivity of these compounds and their potential for further chemical transformations (Prerana B. Thorat et al., 2013).

科学研究应用

除草剂应用:

- 3-氯-6-苯氧基哒嗪已被发现是一种有效的苗前除草剂。与其他苯氧基哒嗪相比,其在水稻田条件下的除草活性更优 (Tamura、Jojima、Kawakubo、Nakamura 和 Takematsu,1966)。

- 包括 3-氯-6-苯氧基哒嗪在内的各种 3-卤代-6-苯氧基哒嗪对萝卜和小米表现出显着的除草效果。一些衍生物还促进了小米的芽生长 (Jojima、Yoshimura、Takematsu 和 Tamura,1963)。

衍生物合成:

- 3-氯-6-苯氧基哒嗪用于合成各种哒嗪衍生物,然后评估其除草特性 (Jojima 和 Tamura,1965)。

- 该化合物还用于大规模合成工艺,证明了其在化学制造中的效用 (Bryant、Kunng 和 South,1995)。

药学重要性:

- 在药物化学中,哒嗪的衍生物(包括 3-氯-6-苯氧基哒嗪类似物)显示出重要的意义。它们用于合成具有潜在药用价值的化合物 (Sallam、Mohammed、Al-Ostoot、Sridhar 和 Khanum,2021)。

化学反应和合成:

- 已经研究了涉及 3-氯-6-苯氧基哒嗪及其在形成其他化学化合物中的作用,突出了其在化学合成中的多功能性 (Chung、Kang 和 Yoon,1998)。

安全和危害

作用机制

Target of Action

It is known that pyridazine derivatives, to which this compound belongs, have been studied for their potential as herbicides and anticancer agents .

Mode of Action

It’s known that pyridazine derivatives can interact with their targets and cause significant changes . For instance, some pyridazine derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Biochemical Pathways

Given its potential as a herbicide and anticancer agent, it’s likely that it affects pathways related to cell growth and division .

Result of Action

As mentioned earlier, some pyridazine derivatives have been found to cause cell cycle arrest and apoptosis in cancer cells . As a potential herbicide, it may inhibit plant growth .

属性

IUPAC Name |

3-chloro-6-phenoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVVMGVIGYPNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328034 | |

| Record name | 3-Chloro-6-phenoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-phenoxypyridazine | |

CAS RN |

1490-44-4 | |

| Record name | 3-Chloro-6-phenoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)